molecular formula C23H23N3O3S B2867910 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide CAS No. 899911-53-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide

Cat. No.: B2867910
CAS No.: 899911-53-6
M. Wt: 421.52
InChI Key: BDDAWGHSSMQRSO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-phenyl-1,4-diazaspiro[44]nona-1,3-dien-2-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of benzodioxin and diazaspiro structures

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-phenyl-1,4-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

If the compound has a biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It also includes recommendations for safe handling, storage, and disposal .

Future Directions

This involves discussing potential future research directions. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and diazaspiro intermediates, which are then coupled through a series of reactions involving sulfanyl and acetamide groups. Common reagents used in these reactions include thiols, amines, and acylating agents under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the diazaspiro ring, potentially leading to the formation of reduced nitrogen-containing species.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Comparison with Similar Compounds

  • 2,3-dihydro-1,4-benzodioxin derivatives
  • 3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien derivatives
  • Sulfanyl acetamide derivatives

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c27-20(24-17-8-9-18-19(14-17)29-13-12-28-18)15-30-22-21(16-6-2-1-3-7-16)25-23(26-22)10-4-5-11-23/h1-3,6-9,14H,4-5,10-13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDAWGHSSMQRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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